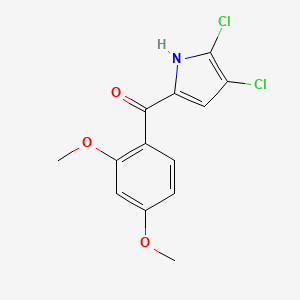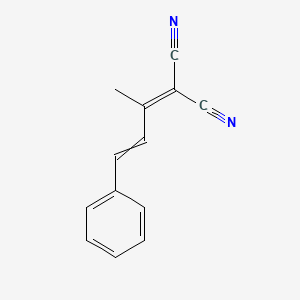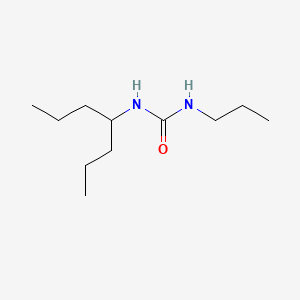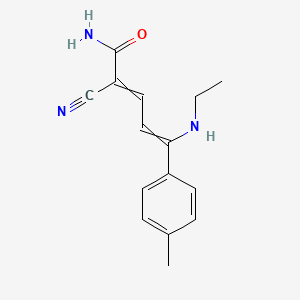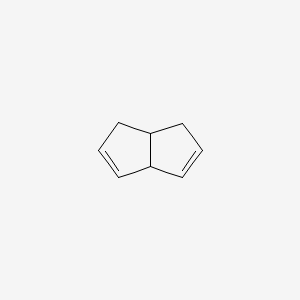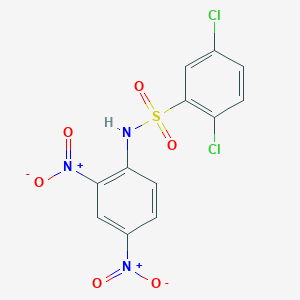
2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of two chlorine atoms, two nitro groups, and a sulfonamide group attached to a benzene ring. Its unique structure makes it a valuable reagent in organic synthesis and a subject of interest in chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide typically involves the nitration of 1,4-dichlorobenzene with mixed acid at temperatures ranging from 35 to 65°C, resulting in a high yield of the desired product . The reaction conditions are carefully controlled to ensure the selective introduction of nitro groups at the appropriate positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes using similar reaction conditions but with enhanced safety measures and optimized reaction times to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including nucleophilic aromatic substitution (SNAr), reduction, and electrophilic aromatic substitution. The presence of electron-withdrawing groups such as nitro and sulfonamide enhances the reactivity of the compound towards nucleophiles .
Common Reagents and Conditions
Nucleophilic Aromatic Substitution (SNAr): This reaction typically involves the use of strong nucleophiles such as hydroxide ions or amines under basic conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Electrophilic Aromatic Substitution: The compound can undergo further nitration or sulfonation under acidic conditions to introduce additional substituents on the benzene ring.
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives with varying functional groups, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide involves its interaction with nucleophiles and electrophiles. The electron-withdrawing groups on the benzene ring stabilize the negative charge during nucleophilic aromatic substitution, facilitating the formation of the Meisenheimer complex . This compound can also act as a protonophore, disrupting proton gradients across biological membranes, which can affect cellular energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide
- 2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide
- 2,4-Dinitrophenol
Uniqueness
Compared to similar compounds, 2,5-Dichloro-N-(2,4-dinitrophenyl)benzene-1-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which enhance its reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions and form stable complexes with biological molecules makes it a valuable tool in research and industrial applications .
Propriétés
Numéro CAS |
36965-45-4 |
|---|---|
Formule moléculaire |
C12H7Cl2N3O6S |
Poids moléculaire |
392.2 g/mol |
Nom IUPAC |
2,5-dichloro-N-(2,4-dinitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H7Cl2N3O6S/c13-7-1-3-9(14)12(5-7)24(22,23)15-10-4-2-8(16(18)19)6-11(10)17(20)21/h1-6,15H |
Clé InChI |
NYDDPKHGHSUBOH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
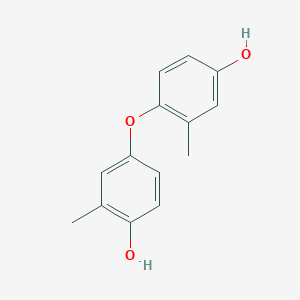
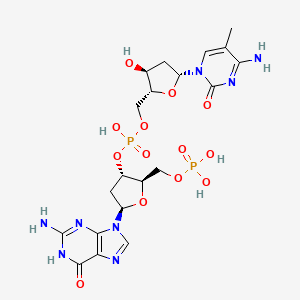
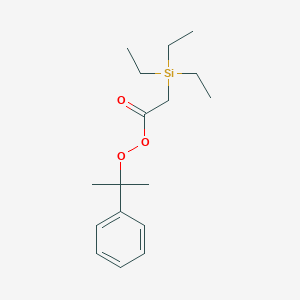

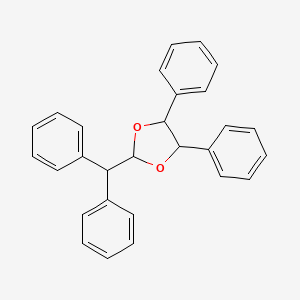
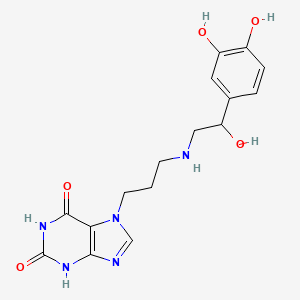
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
